Maleimide-DTPA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxymethyl-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]amino]ethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O11/c26-14(21-3-4-25-15(27)1-2-16(25)28)9-23(11-18(31)32)7-5-22(10-17(29)30)6-8-24(12-19(33)34)13-20(35)36/h1-2H,3-13H2,(H,21,26)(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDIQDVCYXIARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444224 | |

| Record name | N-{2-[Bis(carboxymethyl)amino]ethyl}-N-{2-[(carboxymethyl)(2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-2-oxoethyl)amino]ethyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180152-82-3 | |

| Record name | N-{2-[Bis(carboxymethyl)amino]ethyl}-N-{2-[(carboxymethyl)(2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-2-oxoethyl)amino]ethyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Maleimide-DTPA: A Bifunctional Chelator for Targeted Theranostics

Maleimide-DTPA (Diethylenetriaminepentaacetic acid) is a bifunctional chelating agent integral to the field of bioconjugate chemistry, particularly in the development of targeted diagnostics and therapeutics.[1] Its unique structure allows for the stable attachment of metal ions while providing a reactive group for covalent linkage to biomolecules such as antibodies, peptides, and nanoparticles. This dual functionality makes it a critical tool for researchers and professionals in drug development, enabling the creation of highly specific radioimmunoconjugates for imaging and therapy.[2][3]

Core Structure and Primary Function

This compound is comprised of two key functional moieties: a maleimide (B117702) group and a diethylenetriaminepentaacetic acid (DTPA) chelator.[1]

-

Maleimide Group: This reactive group specifically and efficiently forms a stable thioether bond with sulfhydryl (thiol) groups present in cysteine residues of proteins and peptides.[2][4] This reaction, a Michael addition, proceeds under mild physiological conditions (pH 6.5-7.5), ensuring that the biological activity of the target molecule is preserved.[4][] The high selectivity of the maleimide-thiol reaction allows for site-specific modification of biomolecules.[6]

-

DTPA Moiety: DTPA is a powerful chelating agent, capable of forming highly stable complexes with a variety of metal ions.[7][8] Its structure, featuring five carboxyl groups and three nitrogen atoms, enables it to securely sequester metal ions, preventing their release in vivo.[7][9] This is particularly crucial when dealing with radioactive metals used in medical imaging and therapy, as free radionuclides can be toxic.[9] DTPA is known to chelate a range of metal ions including gadolinium, lutetium, indium, yttrium, copper, iron, zinc, and manganese.[1][8]

The primary function of this compound, therefore, is to act as a bridge, linking a metal ion to a specific biomolecule. This allows for the targeted delivery of the metal ion to a desired location in the body, such as a tumor cell, for diagnostic imaging (e.g., SPECT or PET) or radiotherapy.[2][10]

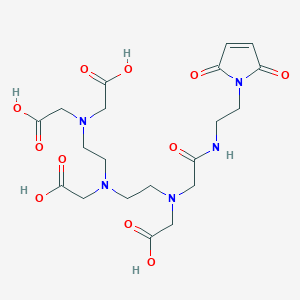

Chemical Structure of this compound

Caption: A diagram illustrating the core components of the this compound molecule.

Applications in Bioconjugation

The primary application of this compound is in the preparation of radionuclide-drug conjugates (RDCs) for medical imaging and therapy.[3][11] This involves the conjugation of this compound to a targeting biomolecule, followed by chelation of a medically relevant radionuclide.

Key Applications Include:

-

Antibody-Drug Conjugates (ADCs): this compound is used to link cytotoxic radionuclides to monoclonal antibodies that target specific cancer cell antigens.[4] This approach allows for the targeted delivery of radiation to tumor cells, minimizing damage to healthy tissues.

-

Peptide and Nanobody Labeling: Peptides and smaller antibody fragments like nanobodies can be labeled with radionuclides using this compound for targeted imaging and therapy.[12][13]

-

Nanoparticle Functionalization: The surface of nanoparticles can be functionalized with this compound to create targeted imaging agents or drug delivery systems.

Quantitative Data Summary

| Parameter | Value | Reference |

| Thiol-Maleimide Reaction pH | 6.5 - 7.5 | [4] |

| Thiol-Maleimide Reaction Rate vs. Amines (at pH 7) | ~1,000 times faster | [4] |

| Radiolabeling Efficiency with ¹¹¹In | 95.2% | [2] |

| Stability in Human Serum | High stability observed with OST7 peptide conjugate | [3][11] |

Experimental Protocols

Synthesis of this compound

A common synthetic route for a this compound derivative involves the coupling of a DTPA derivative with a maleimide-containing carboxylic acid.[1]

Materials:

-

Pentaester-protected DTPA derivative

-

4-Maleimidobutyric acid

-

Isobutyl chloroformate (IBCF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Amberlite® XAD 16.00T resin

Procedure:

-

Activate 4-maleimidobutyric acid with isobutyl chloroformate.[1]

-

Couple the activated maleimide derivative with the pentaester-protected DTPA derivative to yield the pentaester of this compound.[1]

-

Deprotect the pentaester by dissolving it in dichloromethane and adding trifluoroacetic acid. Stir the mixture at room temperature for 15 hours.[1]

-

Evaporate the solvent, add neat trifluoroacetic acid, and stir for an additional 6 hours.[1]

-

Evaporate the TFA under reduced pressure and dissolve the residue in water.[1]

-

Purify the crude this compound by eluting it through an Amberlite® XAD 16.00T resin column using a water/acetonitrile gradient.[1]

Conjugation of this compound to an Antibody

This protocol outlines the general steps for conjugating this compound to a monoclonal antibody (mAb) through the reduction of disulfide bonds to generate free thiols.[14]

Materials:

-

Monoclonal antibody (mAb)

-

Dithiothreitol (DTT)

-

Sodium borate/NaCl buffer (pH 8.0)

-

PBS buffer containing 1 mM DTPA (PBS/D)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) or acetonitrile

-

Sephadex G-25 resin

-

Cysteine solution

Procedure:

-

Antibody Reduction:

-

To the antibody solution, add sodium borate/NaCl buffer (pH 8.0) and a solution of DTT in water.[14]

-

Incubate the mixture at 37°C for 30 minutes to reduce the disulfide bonds and generate free thiol groups.[14]

-

Remove excess DTT by buffer exchange using a Sephadex G-25 column equilibrated with PBS/D.[14]

-

-

Conjugation:

-

Dilute the reduced antibody with PBS/D to a final concentration of 2.5 mg/mL and chill on ice.[14]

-

Prepare the this compound solution by diluting a stock solution (in DMSO or acetonitrile) to the desired concentration.[14]

-

Add the this compound solution to the chilled, reduced antibody solution while mixing. The molar ratio of this compound to antibody should be optimized (e.g., 9.5:1).[14]

-

Incubate the reaction mixture on ice for 1 hour.[14]

-

-

Quenching and Purification:

Caption: A workflow diagram illustrating the key steps in conjugating this compound to an antibody.

Radiolabeling of the mAb-DTPA Conjugate

Once the mAb-DTPA conjugate is prepared, it can be radiolabeled with a suitable radionuclide.

Materials:

-

mAb-DTPA conjugate in a suitable buffer (e.g., PBS)

-

Radionuclide solution (e.g., ¹¹¹InCl₃ in HCl)

-

Ammonium (B1175870) acetate (B1210297) buffer (pH 7)

-

EDTA solution (to quench the reaction)

-

PD-10 column

Procedure:

-

Add ammonium acetate buffer to the mAb-DTPA conjugate solution.[2]

-

Add the radionuclide solution to the mixture and vortex.[2]

-

Incubate the reaction mixture at room temperature for 30 minutes.[2]

-

Quench the reaction by adding a solution of EDTA.[2]

-

Purify the radiolabeled immunoconjugate using a PD-10 column with PBS as the eluent.[2]

Caption: A workflow diagram for the radiolabeling of a mAb-DTPA conjugate.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A Novel Bifunctional Maleimido CHX-A” Chelator for Conjugation to Thiol-Containing Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 6. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hnsincere.com [hnsincere.com]

- 8. caymanchem.com [caymanchem.com]

- 9. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound - www.chematech-mdt.com [chematech-mdt.com]

- 13. Radiolabeling Strategies of Nanobodies for Imaging Applications | MDPI [mdpi.com]

- 14. broadpharm.com [broadpharm.com]

Maleimide-DTPA: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth guide to the chemical structure, properties, and applications of Maleimide-Diethylenetriaminepentaacetic acid (Maleimide-DTPA), a key bifunctional chelator in bioconjugation and radiopharmaceutical development.

Introduction

This compound is a heterobifunctional crosslinking reagent that plays a critical role in the field of bioconjugation, particularly in the development of targeted therapeutics and diagnostic agents. It combines the specific reactivity of a maleimide (B117702) group towards sulfhydryl (thiol) groups with the strong metal-chelating capability of a diethylenetriaminepentaacetic acid (DTPA) moiety. This unique combination allows for the covalent attachment of the DTPA chelator to thiol-containing biomolecules, such as antibodies, peptides, and proteins. Once conjugated, the DTPA moiety can be used to chelate a variety of metal ions, including radionuclides for imaging and therapeutic applications. This guide provides a detailed overview of the chemical structure, physicochemical properties, and common experimental protocols involving this compound.

Chemical Structure and Properties

The fundamental structure of this compound consists of a maleimide ring connected via a linker to the DTPA backbone. The maleimide group provides a reactive site for Michael addition reactions with thiols, forming a stable thioether bond. The DTPA portion contains multiple carboxyl and amine groups that can coordinate with metal ions.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of a representative this compound is presented in the table below. Note that the exact properties may vary slightly depending on the specific linker between the maleimide and DTPA moieties and the salt form.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₉N₅O₁₁ | [1][2] |

| Molecular Weight | 515.47 g/mol | [3] |

| CAS Number | 180152-82-3 | [3] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in DMSO and DMF | |

| Reactivity | Specifically reacts with sulfhydryl (thiol) groups | [1] |

Experimental Protocols

The use of this compound typically involves a two-step process: conjugation to a biomolecule and subsequent chelation of a metal ion.

General Workflow

The overall process for utilizing this compound in bioconjugation and radiolabeling is depicted in the following workflow diagram.

Caption: Experimental workflow for bioconjugation and radiolabeling.

Detailed Protocol: Conjugation of this compound to an Antibody

This protocol provides a general procedure for conjugating this compound to an antibody. Optimization may be required for specific antibodies and applications.

Materials:

-

Antibody containing accessible thiol groups (or engineered with cysteine residues)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Degassed reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.0-7.5)

-

Reducing agent (optional, e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))

-

Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

-

Purification column (e.g., Size Exclusion Chromatography (SEC) or desalting column)

Procedure:

-

Antibody Preparation:

-

If the antibody's disulfide bonds need to be reduced to expose thiol groups, dissolve the antibody in degassed reaction buffer.

-

Add a 10-50 fold molar excess of TCEP or DTT and incubate at room temperature for 30-60 minutes.

-

If DTT is used, it must be removed prior to the addition of this compound, typically by using a desalting column. TCEP does not need to be removed.

-

-

This compound Solution Preparation:

-

Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the this compound solution to the prepared antibody solution.[4]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add a molar excess of a quenching reagent (e.g., L-cysteine) to react with any unreacted this compound.

-

-

Purification:

-

Purify the antibody-DTPA conjugate from excess reagents using an appropriate method such as SEC or a desalting column equilibrated with a suitable buffer (e.g., PBS).[5]

-

Detailed Protocol: Radiolabeling of an Antibody-DTPA Conjugate with Indium-111

This protocol describes the radiolabeling of a DTPA-conjugated antibody with Indium-111 (¹¹¹In).

Materials:

-

Antibody-DTPA conjugate in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5-6.0)

-

¹¹¹InCl₃ solution

-

Quenching solution (e.g., 50 mM DTPA solution)

-

Purification column (e.g., PD-10 desalting column)

-

Instant thin-layer chromatography (iTLC) strips for quality control

Procedure:

-

Radiolabeling Reaction:

-

To the antibody-DTPA conjugate solution, add the desired amount of ¹¹¹InCl₃.

-

Incubate the reaction mixture at room temperature for 30-60 minutes.

-

-

Quenching the Reaction:

-

Add a small volume of the quenching DTPA solution to chelate any unbound ¹¹¹In.

-

-

Purification:

-

Purify the radiolabeled antibody from free ¹¹¹In and other impurities using a PD-10 desalting column equilibrated with a suitable buffer (e.g., PBS).

-

-

Quality Control:

-

Determine the radiochemical purity of the final product using iTLC. A suitable mobile phase (e.g., 0.1 M sodium citrate, pH 5.0) will allow for the separation of the radiolabeled antibody (which remains at the origin) from free ¹¹¹In-DTPA (which moves with the solvent front).

-

Stability and Considerations

A critical aspect of using maleimide-based linkers is the stability of the resulting thioether bond. The thiosuccinimide ring formed upon reaction with a thiol can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in vivo.[6][7] This can lead to the premature release of the conjugated payload.

However, the thiosuccinimide ring can undergo hydrolysis to form a more stable, ring-opened succinamic acid derivative, which is resistant to the retro-Michael reaction.[8] The rate of this stabilizing hydrolysis can be influenced by the specific chemical environment. For applications requiring high in vivo stability, strategies to promote this hydrolysis post-conjugation may be considered.[8]

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various aspects of drug development:

-

Antibody-Drug Conjugates (ADCs): While not directly a drug linker, the principle of conjugating a payload to an antibody via a maleimide group is central to many ADCs. This compound allows for the attachment of radiometals for theranostic applications.

-

Radiopharmaceuticals: this compound is extensively used to develop radiolabeled antibodies and peptides for diagnostic imaging (e.g., SPECT or PET) and targeted radiotherapy.[9][10] The DTPA moiety can stably chelate medically relevant radionuclides such as ¹¹¹In, ⁹⁰Y, and ¹⁷⁷Lu.

-

Preclinical Research: It serves as a versatile tool for labeling proteins and peptides to study their biodistribution, pharmacokinetics, and targeting efficacy in preclinical models.

Conclusion

This compound is a powerful and versatile bifunctional chelator that has become an indispensable tool for researchers and scientists in the field of drug development and molecular imaging. Its ability to specifically and efficiently conjugate to biomolecules and subsequently chelate a wide range of metal ions provides a robust platform for creating targeted diagnostic and therapeutic agents. A thorough understanding of its chemical properties and the optimization of conjugation and labeling protocols are crucial for the successful development of novel bioconjugates.

References

- 1. This compound - www.chematech-mdt.com [chematech-mdt.com]

- 2. macrocyclics.com [macrocyclics.com]

- 3. chempep.com [chempep.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. biotium.com [biotium.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | Elex Biotech LLC [elexbiotech.com]

- 10. medchemexpress.com [medchemexpress.com]

The Core Mechanism of Maleimide-DTPA in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action for Maleimide-Diethylenetriaminepentaacetic acid (DTPA) in bioconjugation. Maleimide-DTPA is a heterobifunctional crosslinker that plays a pivotal role in the development of targeted therapeutics and diagnostic agents, particularly in the field of antibody-drug conjugates (ADCs) and radiopharmaceuticals. This guide will dissect the core chemical principles, provide detailed experimental protocols, present quantitative data for reaction optimization, and illustrate key processes through structured diagrams.

Core Principles: The Chemistry of this compound Bioconjugation

The functionality of this compound is rooted in its two distinct reactive moieties: the maleimide (B117702) group and the DTPA chelator.

-

The Maleimide Group: Specificity for Thiols. The maleimide group is an α,β-unsaturated carbonyl compound that exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides.[1][2] The reaction proceeds via a Michael addition, a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound.[1] In this case, the deprotonated thiol group (thiolate) acts as the nucleophile, attacking one of the carbon atoms of the carbon-carbon double bond in the maleimide ring.[3] This results in the formation of a stable, covalent thioether bond.[3] The reaction is highly efficient and chemoselective within a pH range of 6.5 to 7.5.[1][4] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing non-specific conjugation to lysine (B10760008) residues.[1][2]

-

The DTPA Moiety: A Powerful Metal Chelator. Diethylenetriaminepentaacetic acid (DTPA) is a polyamino carboxylic acid that acts as a powerful chelating agent. Its structure allows it to form highly stable complexes with a variety of metal ions, particularly trivalent metals like Indium-111 (B102479) (¹¹¹In), Yttrium-90 (⁹⁰Y), and Gallium-67 (⁶⁷Ga).[5][6] This property is crucial for the development of radiolabeled biomolecules for applications in nuclear medicine, such as Single Photon Emission Computed Tomography (SPECT) and radioimmunotherapy.[7] The DTPA moiety in the this compound linker enables the stable incorporation of a radioisotope into the bioconjugate after the maleimide has reacted with the target biomolecule.

The Thiol-Maleimide Reaction: Mechanism and Kinetics

The cornerstone of this compound bioconjugation is the Michael addition reaction between the maleimide and a thiol group.

Figure 1: Mechanism of the thiol-maleimide Michael addition reaction.

The rate of this reaction is dependent on several factors, including pH, temperature, and the molar ratio of reactants. The optimal pH range of 6.5-7.5 is a compromise between the rate of the desired thiol-maleimide reaction and the potential for side reactions, such as the hydrolysis of the maleimide ring and reaction with amines at higher pH values.[4]

Stability of the Thioether Linkage: The Challenge of Retro-Michael Reaction

While the thioether bond formed is generally stable, the resulting thiosuccinimide ring can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[3][8] This is a particular concern in the in vivo environment, where the presence of endogenous thiols like glutathione (B108866) can lead to a "thiol exchange" reaction, transferring the payload to other molecules and causing off-target toxicity.[8]

Several strategies have been developed to enhance the stability of the maleimide-thiol linkage:

-

Hydrolysis of the Succinimide Ring: The thiosuccinimide ring can be hydrolyzed to form a stable, open-ring succinamic acid derivative that is no longer susceptible to the retro-Michael reaction.[8][9] This hydrolysis can be promoted by incubating the conjugate at a slightly basic pH (e.g., pH 9.0) after the initial conjugation.[4] The rate of this stabilizing hydrolysis is accelerated by electron-withdrawing N-substituents on the maleimide.[9][10] Ring-opened products have shown significantly enhanced stability, with reported half-lives exceeding two years.[8][9][10]

-

Transcyclization: For conjugates involving an N-terminal cysteine, an intramolecular transcyclization can occur, forming a more stable thiazine (B8601807) structure.[8] This process is typically slower than the initial Michael addition and can be promoted by extended incubation.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Reassessment of diethylenetriaminepentaacetic acid (DTPA) as a chelating agent for indium-111 labeling of polypeptides using a newly synthesized monoreactive DTPA derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Easy and efficient (111)indium labeling of long-term stored DTPA conjugated protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bifunctional Chelating Agents for Radiolabeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional chelating agents (BFCAs) are cornerstone molecules in the development of radiopharmaceuticals for both diagnostic imaging and targeted radiotherapy.[1] These remarkable compounds serve a dual purpose: they form a highly stable coordination complex with a metallic radionuclide and are covalently attached to a biologically active molecule, such as a peptide or monoclonal antibody, that targets specific cells or tissues.[2] The careful selection of a BFCA is paramount, as it profoundly influences the radiolabeling efficiency, the in vivo stability of the resulting radiopharmaceutical, and ultimately, its diagnostic or therapeutic efficacy.[1]

This technical guide provides a comprehensive overview of the core principles of BFCAs, presents quantitative data for the comparison of common agents, details key experimental protocols, and visualizes essential workflows and biological pathways.

Core Principles of Bifunctional Chelating Agents

A bifunctional chelating agent is comprised of three key components: a chelating moiety, a reactive functional group, and often a linker.

-

Chelating Moiety: This is a multidentate ligand that forms a stable complex with the radiometal. The choice of chelator is dictated by the coordination chemistry of the specific radionuclide.[1] Chelators are broadly classified into two categories:

-

Acyclic (Linear) Chelators: These open-chain molecules, such as derivatives of diethylenetriaminepentaacetic acid (DTPA), generally offer rapid radiolabeling under mild conditions. However, their complexes can sometimes exhibit lower in vivo stability compared to their macrocyclic counterparts.[2][3]

-

Macrocyclic Chelators: These cyclic molecules, including 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), form thermodynamically stable and kinetically inert complexes with a wide range of radiometals.[2][3] This high stability is crucial for preventing the release of the radionuclide in vivo, which could lead to off-target toxicity.[4]

-

-

Reactive Functional Group: This group allows for the covalent conjugation of the BFCA to the targeting biomolecule. Common reactive groups include isothiocyanates (-NCS), N-hydroxysuccinimide (NHS) esters, and maleimides, which react with primary amines (e.g., lysine (B10760008) residues) and thiols (e.g., cysteine residues) on the biomolecule, respectively.

-

Linker: A linker or spacer can be incorporated between the chelating moiety and the reactive functional group to improve the pharmacokinetic properties of the radiopharmaceutical and to minimize steric hindrance between the radiometal complex and the targeting biomolecule.[1]

dot

Caption: Logical relationship of components in a targeted radiopharmaceutical.

Classification of Common Bifunctional Chelating Agents

BFCAs can be classified based on their chemical structure and the radionuclides they are best suited to chelate.

dot

References

- 1. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bifunctional Chelates for Metal Nuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Equilibrium Thermodynamics of Macropa Complexes with Selected Metal Isotopes of Radiopharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Maleimide-DTPA in Radiopharmaceutical Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted radiopharmaceuticals, the choice of a bifunctional chelator is paramount to the successful development of effective diagnostic and therapeutic agents. Maleimide-DTPA has emerged as a valuable tool in this field, offering a strategic approach to the site-specific conjugation of radiometals to biomolecules. This technical guide provides an in-depth overview of this compound, covering its core principles, experimental protocols, and key data for researchers and professionals in radiopharmaceutical chemistry.

This compound is a bifunctional chelating agent (BFCA) that combines two key functionalities: a maleimide (B117702) group and a diethylenetriaminepentaacetic acid (DTPA) moiety.[1][2] The maleimide group provides a highly selective reactive handle for covalent attachment to thiol (-SH) groups present in biomolecules, such as the cysteine residues of antibodies or peptides.[3][4] This specificity allows for a more controlled and site-specific conjugation compared to less selective methods that target amine groups (e.g., lysine (B10760008) residues).[1] The DTPA portion of the molecule is a powerful chelator that can stably coordinate with a variety of radiometals, including Indium-111 (B102479) (¹¹¹In) and Yttrium-90 (⁹⁰Y), which are commonly used in Single Photon Emission Computed Tomography (SPECT) imaging and targeted radionuclide therapy, respectively.[1][5]

The use of this compound offers several advantages in the design of radiopharmaceuticals. The site-specific nature of the maleimide-thiol reaction helps to preserve the biological activity and immunoreactivity of the targeting molecule, which can be compromised by random conjugation methods.[1] Furthermore, the resulting thioether bond is generally stable under physiological conditions, contributing to the overall in vivo stability of the radioconjugate.[6]

This guide will delve into the synthesis, conjugation, and radiolabeling procedures involving this compound, supplemented with quantitative data and detailed experimental protocols to facilitate its application in the laboratory.

Core Concepts and Chemical Properties

This compound is a molecule designed for a two-step process in the creation of a radiopharmaceutical: first, conjugation to a targeting biomolecule, and second, chelation of a radiometal.

Chemical Structure of this compound

The fundamental structure of this compound consists of the DTPA chelating core linked to a maleimide functional group. The exact linker between these two moieties can vary, but the core functionalities remain the same.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a protected DTPA derivative with a maleimide-containing linker. A common synthetic route starts with the reaction of an amine with maleic anhydride (B1165640) to form a maleamic acid, which is then cyclized to form the maleimide.[7] This maleimide derivative can then be coupled to a suitably functionalized DTPA molecule.

Quantitative Data

The following tables summarize key quantitative data related to the use of this compound in radiopharmaceutical chemistry.

| Parameter | Value | Reference |

| Radiolabeling Efficiency with ¹¹¹In | ||

| Median Labeling Efficiency (stored conjugate) | 92 - 96% | [8] |

| High Radiochemical Purity | >95% | [4] |

| Specific Activity | ||

| ¹¹¹In-DTPA-peptide conjugates | 17-25 MBq/µg | [9] |

| ¹¹¹In-labeled J591 antibody | 111–222 MBq/mg | [10] |

| High Specific Activity ¹¹¹In-DTPA-MoAb | Approached 100 µCi/µg | [11] |

| Stability | ||

| ¹¹¹In-MDTPA-OST7 in human serum | Higher stability than cDTPA derived conjugate | [1] |

| Transchelation t(1/2) of ¹¹¹In from DTPA-dGlu-minigastrin in human serum | 239 hours | [12] |

| Transchelation t(1/2) of ⁹⁰Y from DTPA-dGlu-minigastrin in human serum | 130 hours | [12] |

Table 1: Radiolabeling and Stability Data for DTPA Conjugates

| Parameter | Condition | Reference |

| Conjugation Reaction | ||

| pH | 6.5 - 7.5 | [4] |

| Temperature | Room Temperature or 4°C | |

| Molar Ratio (Maleimide:Protein) | 10:1 to 20:1 | |

| Radiolabeling Reaction with ¹¹¹In | ||

| pH | ~6 | [8] |

| Temperature | Room Temperature | [8] |

| Incubation Time | 30 minutes | [8] |

Table 2: Typical Reaction Conditions

Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiolated Antibody

This protocol outlines the general steps for conjugating this compound to an antibody containing free thiol groups.

Materials:

-

Antibody with accessible sulfhydryl groups (1-10 mg/mL)

-

This compound

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed

-

Reducing Agent (optional, if antibody requires reduction of disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: N-ethylmaleimide or Cysteine

-

Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation (Reduction - Optional):

-

If the antibody does not have free thiols, disulfide bonds can be reduced.

-

Dissolve the antibody in degassed Conjugation Buffer.

-

Add a 10- to 20-fold molar excess of TCEP to the antibody solution.

-

Incubate for 30-60 minutes at room temperature.

-

Remove excess TCEP using a desalting column equilibrated with degassed Conjugation Buffer.

-

-

This compound Solution Preparation:

-

Dissolve this compound in a suitable solvent (e.g., DMSO or DMF) to a stock concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound solution to the thiolated antibody solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add a 2-fold molar excess of N-ethylmaleimide or cysteine relative to the initial amount of this compound to quench any unreacted maleimide groups.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the antibody-DTPA conjugate from excess reagents using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS or citrate (B86180) buffer, pH 6.0).

-

Collect the fractions containing the purified conjugate.

-

-

Characterization:

-

Determine the protein concentration (e.g., by measuring absorbance at 280 nm).

-

Determine the number of DTPA molecules per antibody (drug-to-antibody ratio, DAR) using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of radiometal and measuring the specific activity.

-

Caption: Experimental workflow for antibody conjugation.

Protocol 2: Radiolabeling of Antibody-DTPA Conjugate with Indium-111

This protocol describes the radiolabeling of the purified antibody-DTPA conjugate with ¹¹¹In.

Materials:

-

Purified antibody-DTPA conjugate

-

¹¹¹InCl₃ solution

-

Radiolabeling Buffer: 0.1 M Sodium Citrate or Acetate Buffer, pH 5.5-6.0

-

Quenching Solution: 50 mM DTPA solution

-

Purification System: Size-exclusion chromatography (SEC) column (e.g., PD-10)

-

Radio-TLC system for quality control

Procedure:

-

Preparation:

-

Adjust the pH of the ¹¹¹InCl₃ solution to 5.5-6.0 using the Radiolabeling Buffer.

-

Dilute the antibody-DTPA conjugate to a suitable concentration (e.g., 1 mg/mL) in the Radiolabeling Buffer.

-

-

Radiolabeling Reaction:

-

Add the pH-adjusted ¹¹¹InCl₃ solution to the antibody-DTPA conjugate solution. The amount of ¹¹¹InCl₃ will depend on the desired specific activity.

-

Incubate the reaction mixture for 30-60 minutes at room temperature.

-

-

Quenching the Reaction:

-

Add a small volume of the 50 mM DTPA solution to chelate any unbound ¹¹¹In.

-

Incubate for 5-10 minutes at room temperature.

-

-

Quality Control (Radiochemical Purity):

-

Determine the radiochemical purity of the crude reaction mixture using a radio-TLC system. A typical system uses ITLC-SG strips with a mobile phase of 0.1 M sodium citrate, pH 6.0. The radiolabeled antibody remains at the origin, while free ¹¹¹In-DTPA moves with the solvent front.

-

-

Purification:

-

If the radiochemical purity is below the desired level (typically >95%), purify the radiolabeled antibody using a size-exclusion chromatography column equilibrated with a physiologically compatible buffer (e.g., PBS).

-

Collect the fractions containing the purified radiolabeled antibody.

-

-

Final Product Formulation:

-

Pool the purified fractions and sterile-filter through a 0.22 µm filter into a sterile vial.

-

Determine the final radioactivity and protein concentration to calculate the specific activity.

-

Caption: Radiolabeling workflow with Indium-111.

Signaling Pathways and Logical Relationships

The fundamental principle behind the use of this compound in radiopharmaceuticals is the creation of a targeted agent that can deliver a radioactive payload to a specific biological target, such as a cancer cell.

Caption: Logical pathway of a this compound based radiopharmaceutical.

Conclusion

This compound stands as a robust and versatile bifunctional chelator in the radiopharmaceutical chemist's toolkit. Its ability to facilitate site-specific conjugation to thiol-containing biomolecules, combined with the stable chelation of medically relevant radionuclides, makes it a highly attractive option for the development of targeted diagnostic and therapeutic agents. The detailed protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their endeavors to create the next generation of innovative radiopharmaceuticals. As with any chemical process, optimization of the described protocols for specific antibodies, peptides, and radiometals is crucial for achieving the desired product characteristics and performance.

References

- 1. Reassessment of diethylenetriaminepentaacetic acid (DTPA) as a chelating agent for indium-111 labeling of polypeptides using a newly synthesized monoreactive DTPA derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. WO2008092168A2 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]

- 8. Easy and efficient (111)indium labeling of long-term stored DTPA conjugated protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 111Indium-diethylenetriaminepentaacetic acid-d-phenylalanine-octreotide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. Preparation and immunoreactivity of high specific activity indium-111-DTPA labeled monoclonal antibody (MoAb) using ultrapure indium-111 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improved kinetic stability of DTPA- dGlu as compared with conventional monofunctional DTPA in chelating indium and yttrium: preclinical and initial clinical evaluation of radiometal labelled minigastrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Principles: The Thiol-Maleimide Michael Addition

An In-depth Technical Guide to the Core Principles of Maleimide-Thiol Chemistry

For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a foundational technique. Among the array of bioconjugation strategies, the reaction between a maleimide (B117702) and a thiol group stands out for its efficiency, high selectivity, and mild reaction conditions.[1] This chemistry is a cornerstone in the development of targeted therapeutics like antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functionalized biomolecules.[2][3]

This technical guide provides a comprehensive exploration of the maleimide-thiol reaction, detailing its core mechanism, kinetics, critical reaction parameters, potential side reactions, and stability considerations.

The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism.[2][4] In this conjugate addition, a nucleophilic thiol group, typically from a cysteine residue in a protein, attacks one of the electrophilic carbons of the carbon-carbon double bond within the maleimide ring.[1][4] This process results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[2][4]

The reaction is highly valued for its specificity and is often considered a type of "click chemistry" due to its high yield, selectivity, and ability to proceed under benign, physiological conditions.[2][5]

Critical Parameters Influencing the Reaction

The success, rate, and specificity of maleimide-thiol conjugation are critically dependent on several experimental parameters.

pH

The pH of the reaction buffer is the most critical factor.[1] The optimal pH range for this conjugation is typically between 6.5 and 7.5 .[6][7]

-

Below pH 6.5 : The concentration of the reactive thiolate anion (R-S⁻) is low because the thiol group (pKa typically around 8.5) remains protonated (R-SH). This significantly slows down the reaction rate.[2][8]

-

pH 6.5 to 7.5 : This range provides the ideal balance, with a sufficient concentration of the nucleophilic thiolate anion to ensure a rapid reaction while maintaining high selectivity for thiols over other nucleophilic groups like amines.[9][10] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (e.g., lysine (B10760008) residues).[1][11]

-

Above pH 7.5 : Two significant side reactions become prominent:

-

Reaction with Amines : The maleimide group begins to react competitively with primary amines, such as the side chains of lysine residues, leading to a loss of selectivity and a heterogeneous product mixture.[8][11]

-

Maleimide Hydrolysis : The maleimide ring becomes increasingly susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative that is unreactive towards thiols, thereby reducing the conjugation yield.[4][8]

-

| pH Range | Predominant Thiol Species | Reaction Rate with Thiol | Competing Reactions |

| < 6.5 | R-SH (protonated) | Very Slow | Minimal |

| 6.5 - 7.5 | Equilibrium of R-SH / R-S⁻ | Optimal | Minimal |

| > 7.5 | R-S⁻ (thiolate) | Fast | Reaction with primary amines increases significantly.[8] |

| > 8.0 | R-S⁻ (thiolate) | Fast | Rapid maleimide hydrolysis and reaction with amines.[7][8] |

Stoichiometry

The molar ratio of maleimide to thiol significantly influences conjugation efficiency. To drive the reaction to completion, an excess of the maleimide reagent is generally used. For protein labeling, a 10- to 20-fold molar excess of the maleimide is a common starting point.[6][12] However, the optimal ratio can depend on the specific biomolecules involved. For instance, a 2:1 maleimide-to-thiol ratio was found to be optimal for the small peptide cRGDfK, while a 5:1 ratio was better for a larger nanobody.[13]

Temperature and Time

The reaction is typically performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[6][12] Room temperature reactions are faster, while reactions at 4°C are recommended for sensitive proteins to minimize potential degradation.[1]

Stability and Side Reactions

While the maleimide-thiol reaction is highly efficient, several side reactions can occur, impacting the homogeneity and stability of the final conjugate. The stability of the resulting thiosuccinimide adduct is governed by a competition between two pathways: a reversible retro-Michael reaction and an irreversible hydrolysis of the succinimide (B58015) ring.[14]

Retro-Michael Reaction and Thiol Exchange

The primary mechanism of instability is the retro-Michael reaction , a reversal of the initial conjugation process where the thioether bond breaks.[14] In a biological environment rich in thiols, such as glutathione (B108866) (GSH), this can lead to a "thiol exchange," where the conjugated payload is transferred from the target biomolecule to other molecules.[3][15] This is a major drawback for therapeutics like ADCs, as it can lead to off-target toxicity and reduced efficacy.[14][16]

Hydrolysis of the Thiosuccinimide Ring

Hydrolysis of the thiosuccinimide ring after conjugation is a desirable outcome. This ring-opening reaction forms a stable succinamic acid derivative that is no longer susceptible to the retro-Michael reaction.[14][16] Strategies to improve conjugate stability often focus on promoting this hydrolytic stabilization. Some "self-hydrolyzing" maleimides with electron-withdrawing N-substituents have been developed to accelerate this process, ensuring greater in vivo stability.[16][17]

Thiazine (B8601807) Rearrangement

When conjugation occurs with a peptide or protein containing an N-terminal cysteine, the newly formed succinimidyl thioether can undergo rearrangement to a six-membered thiazine structure.[5][18] This side reaction is more prominent at basic pH. Performing the conjugation under acidic conditions (near pH 5) or acetylating the N-terminal amine can prevent this rearrangement.[5]

| Side Reaction | Description | Influencing Factors | Mitigation Strategy |

| Maleimide Hydrolysis | Ring-opening of the maleimide reagent before conjugation, rendering it inactive.[4] | Higher pH (>7.5), elevated temperatures.[19] | Prepare aqueous maleimide solutions immediately before use; maintain pH between 6.5-7.5.[4][8] |

| Reaction with Amines | Maleimide reacts with primary amines (e.g., lysine) instead of thiols.[11] | Higher pH (>7.5).[9] | Strictly maintain the reaction pH below 7.5.[10] |

| Retro-Michael Reaction | Reversal of the thioether bond formation, leading to dissociation.[14] | Presence of other thiols (e.g., glutathione).[15] | Promote post-conjugation hydrolysis of the succinimide ring.[14] |

| Thiazine Rearrangement | Rearrangement of the adduct when using an N-terminal cysteine.[18] | Basic pH, free N-terminal amine. | Perform conjugation at acidic pH or acetylate the N-terminus.[5] |

Quantitative Data Summary

The following tables summarize key quantitative data related to the maleimide-thiol reaction. Note that rates and stability are highly dependent on the specific molecules and reaction conditions.

| Parameter | Typical Value / Range | Significance |

| Optimal pH Range | 6.5 - 7.5 | Maximizes thiol selectivity and reaction rate while minimizing side reactions.[6] |

| Reaction Rate (Thiol vs. Amine) | ~1,000 : 1 at pH 7.0 | Demonstrates the high chemoselectivity for thiols at neutral pH.[11] |

| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (for proteins) | An excess of maleimide drives the reaction to completion.[12][20] |

| Reaction Time | 1-2 hours at Room Temp; Overnight at 4°C | Standard incubation times for achieving high conjugation yield.[6] |

| Half-life of Ring-Opened Adducts | > 2 years | Hydrolyzed thiosuccinimide products are highly stable against reversal.[14][16] |

Experimental Protocols

This section provides a general, detailed methodology for the conjugation of a maleimide-functionalized molecule to a thiol-containing protein.

Materials and Reagents

-

Protein : Protein to be labeled (1-10 mg/mL).[21]

-

Maleimide Reagent : Maleimide-functionalized dye, drug, or linker.

-

Reaction Buffer : Degassed, thiol-free buffer, pH 7.0-7.5 (e.g., 1x PBS, 10-100 mM Tris, or HEPES).[13]

-

Reducing Agent (Optional) : TCEP (tris-carboxyethylphosphine) or DTT (dithiothreitol). TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide.[22]

-

Quenching Reagent : Small molecule thiol (e.g., cysteine, 2-mercaptoethanol).[6]

-

Solvent : Anhydrous DMSO or DMF for dissolving the maleimide reagent.

-

Purification System : Desalting column (e.g., Sephadex G-25), dialysis, or HPLC for removing excess reagents.[20]

Experimental Workflow Diagram

Detailed Step-by-Step Procedure

-

Prepare Protein Solution : Dissolve the protein to be labeled at a concentration of 1-10 mg/mL in a degassed reaction buffer (pH 7.0-7.5).[21] Buffers should be free of any thiol-containing compounds.

-

Reduction of Disulfide Bonds (Optional) : If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols.

-

Prepare Maleimide Stock Solution : Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to a stock concentration of ~10 mM.[20] Aqueous solutions of maleimides are not stable and should not be stored.[20]

-

Perform Conjugation Reaction : Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10- to 20-fold molar excess of maleimide is a good starting point).[6] Add the maleimide solution dropwise while gently stirring.[6]

-

Incubation : Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. If the maleimide reagent is light-sensitive, protect the reaction from light.[6]

-

Quench the Reaction : To stop the reaction and consume any excess maleimide, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to a final concentration of 10-20 mM. Incubate for an additional 15-30 minutes.[6]

-

Purify the Conjugate : Remove unreacted maleimide and quenching reagent from the protein conjugate using a desalting column, dialysis, or HPLC.[20]

-

Storage of Conjugate : For short-term storage, the purified conjugate can be kept at 2-8°C for up to one week, protected from light.[6] For long-term storage, add stabilizers like BSA (5-10 mg/mL) and sodium azide (B81097) (0.01-0.03%), and store at 4°C or in 50% glycerol (B35011) at -20°C for up to a year.[20]

Conclusion

The maleimide-thiol reaction is a powerful and versatile tool in bioconjugation and drug development.[22] Its high selectivity for cysteine residues, efficiency, and mild reaction conditions make it an invaluable method for the precise, site-specific modification of biomolecules.[4] A thorough understanding of its core mechanism, the critical influence of pH, and strategies to mitigate side reactions and instability are essential for researchers aiming to leverage this chemistry to its full potential in creating the next generation of therapeutics and research tools.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. bachem.com [bachem.com]

- 6. benchchem.com [benchchem.com]

- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. benchchem.com [benchchem.com]

- 13. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 14. benchchem.com [benchchem.com]

- 15. d-nb.info [d-nb.info]

- 16. pubs.acs.org [pubs.acs.org]

- 17. creativepegworks.com [creativepegworks.com]

- 18. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. biotium.com [biotium.com]

- 21. lumiprobe.com [lumiprobe.com]

- 22. benchchem.com [benchchem.com]

A Technical Guide to Diethylenetriaminepentaacetic Acid (DTPA) in Radiometal Chelation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted delivery of radiometals for diagnostic imaging and therapeutic applications is a cornerstone of modern nuclear medicine. The success of these radiopharmaceuticals hinges on the stable sequestration of the radiometal by a chelating agent. Diethylenetriaminepentaacetic acid (DTPA), an acyclic polyaminocarboxylic acid, has been a foundational bifunctional chelator for decades. Its flexible structure allows for rapid and efficient complexation with a variety of radiometals at ambient temperatures. This guide provides an in-depth technical overview of DTPA's role, covering its mechanism of chelation, quantitative stability data, detailed experimental protocols, and a comparative analysis with other common chelators.

The Chemistry of DTPA Chelation

Structure and Properties

DTPA is an octadentate ligand, possessing three amine nitrogens and five carboxylate oxygens that act as hard donor atoms.[1] This structure allows it to form multiple coordination bonds with a single metal ion, a process known as chelation.[2] As an acyclic, or "open-chain," chelator, its flexible backbone can readily wrap around a radiometal ion.[3] This structural flexibility is a key factor in its rapid labeling kinetics.[4]

Mechanism of Radiometal Coordination

The chelation process involves the DTPA molecule forming a stable, water-soluble complex with a radiometal ion.[2] The three nitrogen atoms and five deprotonated oxygen atoms of the carboxyl groups coordinate with the metal, effectively sequestering it and preventing its undesired interaction with biological systems.[5] This "crab-like" binding action is crucial for preventing the in vivo release of the radiometal, which could lead to toxicity or accumulation in non-target tissues like bone.[5][6]

Quantitative Analysis of DTPA-Radiometal Complexes

The suitability of a chelator is determined by the stability of the complex it forms. This is assessed through thermodynamic stability constants and kinetic inertness.

Thermodynamic Stability

The thermodynamic stability constant (log K) indicates the strength of the metal-ligand bond at equilibrium. Higher log K values suggest a more stable complex. DTPA forms highly stable complexes with many trivalent metals used in nuclear medicine.[3][7]

| Radiometal/Metal Ion | Log K (Stability Constant) | Notes |

| Indium-111 (In³⁺) | ~29.0 | Highly stable complex, forms the basis for many imaging agents.[7][8] |

| Yttrium-90 (Y³⁺) | ~22.0 | Used for radioimmunotherapy, but stability is lower than with DOTA.[9] |

| Lutetium-177 (Lu³⁺) | ~22.4 | Suitable for theranostic applications.[9] |

| Gadolinium-153 (Gd³⁺) | ~22.5 | A non-radioactive surrogate used in MRI contrast agent studies.[10] |

| Technetium-99m (Tc⁴⁺) | Lower/Variable | DTPA is a poor chelator for 99mTc, often leading to low labeling efficiency.[9][11] |

| Bismuth-212/213 (Bi³⁺) | Lower than DOTA | DTPA complexes with Bismuth are less stable in vivo compared to DOTA constructs.[12] |

Note: Log K values can vary based on experimental conditions (pH, temperature, ionic strength).

Kinetic Inertness and In Vitro Stability

While thermodynamic stability is important, kinetic inertness—the resistance of the complex to dissociation—is often more predictive of in vivo stability.[6] This is typically evaluated by challenging the radiolabeled complex in human serum.

| Radiometal Complex | Assay Conditions | Measurement | Result |

| ¹¹¹In-DTPA-dGlu-minigastrin | Human Serum @ 37°C | Transchelation t₁/₂ | 239 hours[13] |

| ¹¹¹In-DTPA-Leu-minigastrin | Human Serum @ 37°C | Transchelation t₁/₂ | 91 hours[13] |

| ⁹⁰Y-DTPA-dGlu-minigastrin | Human Serum @ 37°C | Transchelation t₁/₂ | 130 hours[13] |

| ⁹⁰Y-DTPA-Leu-minigastrin | Human Serum @ 37°C | Transchelation t₁/₂ | 53 hours[13] |

| ¹⁷⁷Lu-P-DTPA | Human Serum | Stability Assay | Good serum stability reported.[14] |

Note: Kinetic stability can be significantly influenced by the structure of the biomolecule conjugated to DTPA.

Radiolabeling Efficiency

A major advantage of DTPA is its ability to form complexes rapidly under mild conditions.

| Radiometal | Typical Labeling Conditions | Radiolabeling Efficiency / Purity |

| Indium-111 (In³⁺) | Room Temperature, pH 4.5-5.5, 5-20 min | >95%[3][7] |

| Yttrium-90 (Y³⁺) | Room Temperature, pH 4.5-5.5, 10-30 min | High (>95%)[9][15] |

| Lutetium-177 (Lu³⁺) | Room Temperature or mild heat (40°C) | High (>95%)[9][15] |

| Technetium-99m (Tc⁴⁺) | Room Temperature (kit-based) | Variable, often low efficiency.[9] |

Experimental Protocols in DTPA Radiochemistry

The development of a DTPA-based radiopharmaceutical follows a structured workflow from conjugation to in vivo evaluation.

Protocol: Radiolabeling of a Biomolecule with a DTPA-conjugate

This protocol provides a general methodology for labeling a DTPA-conjugated antibody with Indium-111.

-

Reagent Preparation :

-

Prepare a stock solution of the DTPA-conjugated antibody (e.g., 1 mg/mL) in a metal-free buffer (e.g., 0.1 M sodium acetate (B1210297), pH 5.0).

-

Obtain a calibrated solution of ¹¹¹InCl₃ in 0.05 M HCl.

-

-

Labeling Reaction :

-

In a sterile, metal-free microcentrifuge tube, add 100 µg of the DTPA-antibody conjugate.

-

Add a calculated volume of ¹¹¹InCl₃ solution (e.g., 37-185 MBq or 1-5 mCi).

-

Adjust the final volume to 200-500 µL with the acetate buffer to ensure the pH is between 4.5 and 5.5.

-

Incubate at room temperature for 15-30 minutes.

-

-

Quenching (Optional) :

-

To stop the reaction and sequester any unbound ¹¹¹In, add a small volume of 0.1 M DTPA or EDTA solution to a final concentration of 1-5 mM.

-

-

Quality Control :

-

Determine the radiochemical purity (RCP) using Instant Thin-Layer Chromatography (ITLC).

-

Stationary Phase : ITLC-SG strip.

-

Mobile Phase : 0.1 M Sodium Citrate, pH 5.0.

-

Procedure : Spot a small aliquot of the reaction mixture onto the strip. In this system, the ¹¹¹In-DTPA-antibody remains at the origin (Rf = 0.0), while free ¹¹¹In-citrate or other small complexes migrate with the solvent front (Rf = 1.0).

-

Calculate RCP as (Counts at Origin / Total Counts) x 100%. An RCP > 95% is typically required.

-

Protocol: In Vitro Serum Stability Assay

This assay assesses the stability of the radiolabeled complex in a biologically relevant medium.

-

Incubation :

-

Add an aliquot of the purified radiolabeled DTPA-conjugate to a vial of fresh human serum to achieve a final concentration of ~50% serum.

-

Incubate the mixture in a water bath at 37°C.

-

-

Time-Point Sampling :

-

At various time points (e.g., 1, 4, 24, 48, 72 hours), withdraw a small sample.

-

-

Analysis :

-

Analyze each sample by a suitable method to separate the intact radiolabeled conjugate from any released radiometal. Size Exclusion Chromatography (SEC-HPLC) is a common method.

-

Alternatively, ITLC can be used as described above to measure the percentage of radioactivity that remains associated with the high-molecular-weight conjugate.

-

-

Data Reporting :

-

Report the results as the percentage of intact radiopharmaceutical remaining at each time point.

-

Protocol: In Vivo Biodistribution Study

This protocol determines the uptake, distribution, and clearance of the radiopharmaceutical in an animal model.

-

Animal Model :

-

Use appropriate healthy or tumor-bearing mice (e.g., BALB/c or athymic nude mice), typically in groups of n=3-5 per time point.

-

-

Administration :

-

Inject a known amount of the radiopharmaceutical (e.g., 0.1-0.5 MBq in 100 µL saline) into each mouse, typically via tail vein injection.

-

-

Euthanasia and Organ Harvesting :

-

At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize the animals.

-

Dissect key organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor, etc.).

-

-

Measurement and Calculation :

-

Weigh each tissue sample.

-

Measure the radioactivity in each sample using a gamma counter, along with standards prepared from the injectate.

-

Calculate the uptake in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).

-

DTPA in Context: Comparison and Applications

While effective, DTPA is not always the optimal chelator. Its primary competitors are macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).

-

Advantages of DTPA : The primary advantage of DTPA is its rapid labeling at room temperature, which is beneficial for conjugating to heat-sensitive biomolecules like antibodies.[3][4]

-

Limitations of DTPA : The kinetic inertness of DTPA complexes is generally lower than that of macrocyclic chelators like DOTA.[13] This can lead to the release of the radiometal in vivo, especially with therapeutic nuclides like ⁹⁰Y and ¹⁷⁷Lu, resulting in unwanted uptake in the bone marrow or other non-target organs.[4][13] For this reason, DOTA is often preferred for therapeutic applications.[5]

-

Derivatives : To improve stability, derivatives such as CHX-A''-DTPA have been developed, which show increased kinetic inertness compared to standard DTPA.[15]

Applications in Nuclear Medicine

DTPA's versatility has led to its use in a wide range of applications:

-

Diagnostic Imaging : DTPA is widely used for labeling diagnostic isotopes. ¹¹¹In-DTPA-octreotide (Octreoscan®) was a landmark agent for imaging neuroendocrine tumors.[4] 99mTc-DTPA is used for renal function scans to measure glomerular filtration rate (GFR).[11][16][17]

-

Radioimmunotherapy (RIT) : While DOTA is often preferred, DTPA has been used to chelate therapeutic radiometals like ⁹⁰Y for RIT, particularly when milder labeling conditions are required.[9]

-

Decorporation Agent : In a non-radiolabeling context, Ca-DTPA and Zn-DTPA are FDA-approved drugs used to chelate and enhance the excretion of internal contamination with transuranic radionuclides like plutonium and americium.[18]

Conclusion

DTPA remains a vital and highly versatile chelator in the field of radiometal chemistry. Its principal advantages—rapid, room-temperature labeling and strong thermodynamic stability with key diagnostic radiometals like Indium-111—ensure its continued relevance. However, researchers and developers must be cognizant of its limitations, particularly its lower kinetic inertness compared to macrocyclic systems like DOTA, which can be a critical factor for in vivo stability, especially in therapeutic applications. The ongoing development of improved acyclic chelators builds upon the foundational chemistry of DTPA, aiming to combine its favorable labeling kinetics with the robust in vivo stability required for the next generation of targeted radiopharmaceuticals.

References

- 1. Advances in Development of Radiometal Labeled Amino Acid-Based Compounds for Cancer Imaging and Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]

- 3. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 5. openmedscience.com [openmedscience.com]

- 6. harvest.usask.ca [harvest.usask.ca]

- 7. researchgate.net [researchgate.net]

- 8. Chemical aspects of metal ion chelation in the synthesis and application antibody-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Brief Review of Chelators for Radiolabeling Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stability constants for Gd3+ binding to model DTPA-conjugates and DTPA-proteins: implications for their use as magnetic resonance contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. radiopaedia.org [radiopaedia.org]

- 12. connectsci.au [connectsci.au]

- 13. Improved kinetic stability of DTPA- dGlu as compared with conventional monofunctional DTPA in chelating indium and yttrium: preclinical and initial clinical evaluation of radiometal labelled minigastrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vitro and In Vivo Evaluation of DTPA-HPMA Copolymers as Potential Decorporating Agents for Prophylactic Therapy of Actinide Contamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.rsna.org [pubs.rsna.org]

- 17. blog.docopd.com [blog.docopd.com]

- 18. irpa.net [irpa.net]

An In-depth Technical Guide to the Synthesis and Characterization of Maleimide-DTPA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Maleimide-Diethylenetriaminepentaacetic acid (Maleimide-DTPA), a key bifunctional chelator in drug development. The content herein is curated for professionals in the fields of bioconjugation, radiopharmaceuticals, and targeted drug delivery.

Introduction

This compound is a heterobifunctional linker that plays a pivotal role in modern bioconjugate chemistry. It incorporates two key functional moieties: a maleimide (B117702) group and a diethylenetriaminepentaacetic acid (DTPA) chelator. The maleimide group provides a reactive handle for covalent attachment to thiol-containing biomolecules, such as proteins, peptides, and antibodies, through a stable thioether linkage. The DTPA moiety is a powerful chelating agent capable of stably coordinating with a variety of metal ions, including radionuclides like Indium-111 (¹¹¹In), Yttrium-90 (⁹⁰Y), and Gadolinium(III) (Gd³⁺). This dual functionality makes this compound an invaluable tool for the development of antibody-drug conjugates (ADCs), targeted radiopharmaceuticals for imaging (SPECT/PET) and therapy, and MRI contrast agents.

Synthesis of this compound

The synthesis of this compound can be approached through several routes. Two common strategies are presented below. The first is a direct approach involving the reaction of cyclic DTPA anhydride (B1165640) with an amino-maleimide. The second is a more versatile method for a modified DTPA derivative, which can be adapted for various linker lengths, involving the coupling of a protected DTPA derivative with a maleimide-containing carboxylic acid.

Synthesis via Cyclic DTPA Anhydride

This method provides a straightforward route to a this compound conjugate.

Reaction Scheme:

A Technical Guide to Maleimide-DTPA: A Bifunctional Chelator for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Maleimide-Diethylenetriaminepentaacetic acid (Maleimide-DTPA), a bifunctional chelator crucial for the development of targeted therapeutics and diagnostic agents. This document details supplier information, key technical data, experimental protocols for bioconjugation, and the underlying principles of its application in creating antibody-drug conjugates (ADCs) and radiolabeled biomolecules.

Introduction to this compound

This compound is a versatile bifunctional crosslinker that plays a pivotal role in bioconjugation. It incorporates two key functional groups:

-

A maleimide (B117702) group , which reacts specifically with free sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. This reaction, a Michael addition, forms a stable thioether bond, ensuring a secure attachment of the chelator to the biomolecule.[]

-

A diethylenetriaminepentaacetic acid (DTPA) moiety , a powerful chelating agent capable of stably binding a variety of metal ions. This feature is extensively utilized for radiolabeling biomolecules with diagnostic or therapeutic radionuclides, such as Indium-111.[2]

The monoreactive nature of this compound is advantageous as it prevents the undesirable intra- and intermolecular cross-linking of proteins that can occur with bifunctional reagents like cyclic DTPA anhydride. This leads to the formation of more homogeneous and stable conjugates.

Supplier and Purchasing Information

A variety of chemical suppliers offer this compound, often under different product names or as part of chelator packs. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, and the provision of detailed technical documentation like a Certificate of Analysis.

| Supplier | Product Name | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number |

| Chematech | This compound | C107 | >95% | 629.49 | Not Specified |

| Macrocyclics | Maleimido-mono-amide-DTPA | B-372 | ≥ 95% | 857.5 (as 3TFA salt) | 2032239-75-9 |

| MedchemExpress | This compound (MDTPA) | HY-W738256 | Not Specified | 515.47 | 180152-82-3 |

| ChemPep | This compound | 330458 | Not Specified | 515.5 | 180152-82-3 |

Note: Molecular weights may vary depending on the salt form provided by the supplier. Pricing information is subject to change and should be obtained directly from the suppliers.

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of this compound to antibodies and subsequent radiolabeling. These protocols are generalized and may require optimization based on the specific antibody and intended application.

Antibody Thiolation (Disulfide Bond Reduction)

For antibodies that do not have readily available free sulfhydryl groups, a reduction step is necessary to generate them from interchain disulfide bonds.

Materials:

-

Antibody solution (e.g., 10 mg/mL)

-

500 mM Sodium Borate/500 mM NaCl, pH 8.0

-

100 mM Dithiothreitol (DTT) in water

-

Sephadex G-25 resin

-

PBS containing 1 mM DTPA (PBS/D)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) for thiol quantification

Procedure:

-

To 4.8 mL of the antibody solution, add 600 µL of the sodium borate/NaCl buffer.

-

Add 600 µL of the 100 mM DTT solution.

-

Incubate the mixture at 37°C for 30 minutes.

-

Remove excess DTT by buffer exchange using a Sephadex G-25 column equilibrated with PBS/D.

-

Determine the concentration of the reduced antibody by measuring absorbance at 280 nm.

-

Quantify the number of free thiol groups by reacting an aliquot with DTNB and measuring the absorbance at 412 nm.

Conjugation of this compound to the Thiolated Antibody

Materials:

-

Thiolated antibody in PBS/D

-

This compound dissolved in an organic solvent (e.g., DMSO or DMF)

-

Acetonitrile

-

100 mM Cysteine solution in PBS/D

Procedure:

-

Dilute the thiolated antibody with PBS/D to a final concentration of 2.5 mg/mL and chill on ice.

-

Prepare the this compound solution. For a typical reaction, a 9.5-fold molar excess of this compound to the antibody is used. The final reaction mixture should contain approximately 20% organic solvent. Chill the solution on ice.

-

Rapidly add the chilled this compound solution to the cold-reduced antibody solution with mixing.

-

Incubate the reaction mixture on ice for 1 hour.

-

To quench the reaction, add a 20-fold molar excess of cysteine over the initial amount of maleimide.

Purification of the Antibody-DTPA Conjugate

Materials:

-

Sephadex G-25 column or centrifugal ultrafiltration device

-

PBS

-

0.2 µm sterile filter

Procedure:

-

Concentrate the reaction mixture using a centrifugal ultrafiltration device.

-

Perform buffer exchange into PBS using a Sephadex G-25 column to remove unreacted this compound and cysteine.

-

Sterile filter the purified conjugate through a 0.2 µm filter.

-

Analyze the conjugate for concentration (A280), aggregation (size-exclusion chromatography), and drug-to-antibody ratio (DAR) by measuring remaining free thiols.

Radiolabeling of the Antibody-DTPA Conjugate with Indium-111

Materials:

-

Antibody-DTPA conjugate in PBS

-

0.15 M Ammonium acetate (B1210297) (NH4OAc) buffer, pH 7

-

Indium-111 chloride (111InCl3) in 0.05 M HCl

-

0.1 M EDTA solution

-

PD-10 column

Procedure:

-

To a solution of the antibody-DTPA conjugate (e.g., 50 µL of a 1 mg/mL solution), add 100 µL of the NH4OAc buffer.

-

Add the 111InCl3 solution (e.g., 1 mCi in 3 µL) to the mixture and vortex.

-

Incubate at room temperature for 30 minutes.

-

Quench the reaction by adding 4 µL of the 0.1 M EDTA solution.

-

Purify the 111In-labeled antibody conjugate using a PD-10 column with PBS as the eluent.

Application in Targeted Therapy: Antibody-Drug Conjugates (ADCs)

This compound is instrumental in the construction of ADCs, which are designed to deliver a potent cytotoxic agent specifically to cancer cells. In this context, the DTPA moiety can be replaced by a linker attached to a cytotoxic drug. The maleimide group still serves to conjugate this linker-drug complex to the antibody.

Mechanism of Action of a HER2-Targeted ADC

A prominent example is the targeting of the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in a significant portion of breast cancers.[3] An anti-HER2 antibody conjugated to a cytotoxic payload via a maleimide-containing linker will circulate in the bloodstream until it encounters a HER2-expressing cancer cell.

The general mechanism involves:

-

Binding: The antibody component of the ADC specifically binds to the HER2 receptor on the surface of the cancer cell.

-

Internalization: Upon binding, the ADC-HER2 receptor complex is internalized by the cell, typically through endocytosis.[4]

-

Payload Release: Inside the cell, the ADC is trafficked to the lysosome. The linker is cleaved by lysosomal enzymes, releasing the cytotoxic payload.

-

Cell Death: The released payload then exerts its cytotoxic effect, for example, by inhibiting microtubule assembly or causing DNA damage, ultimately leading to apoptosis of the cancer cell.

Visualizations

Experimental Workflow for Antibody-DTPA Conjugation

Caption: Workflow for the conjugation of this compound to an antibody.

General Mechanism of a HER2-Targeted Antibody-Drug Conjugate

Caption: General mechanism of action for a HER2-targeted ADC.

References

Methodological & Application

Protocol for Maleimide-DTPA Conjugation to Antibodies for Radioimmunotherapy and Imaging Applications

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction